![molecular formula C45H44N6O3 B182193 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester CAS No. 144690-33-5](/img/structure/B182193.png)
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester
Descripción general
Descripción
4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester is a useful research compound. Its molecular formula is C45H44N6O3 and its molecular weight is 716.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(1-Hydroxy-1-methylethyl)-2-propyl-1-[[2'-[(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid ethyl ester, commonly referred to as Olmesartan Medoxomil, is an angiotensin II receptor antagonist primarily used for managing hypertension. This compound exhibits significant biological activity that has been explored through various studies and clinical trials.
- Molecular Formula : C24H26N6O3
- Molecular Weight : 446.50 g/mol
- IUPAC Name : 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid
Olmesartan functions by selectively blocking the action of angiotensin II at the AT1 receptor, which leads to vasodilation and a subsequent decrease in blood pressure. This mechanism not only aids in hypertension management but also contributes to renal protection in diabetic patients.
Antihypertensive Effects
Numerous studies have demonstrated the efficacy of Olmesartan in lowering blood pressure. A meta-analysis involving multiple clinical trials reported a significant reduction in systolic and diastolic blood pressure among patients treated with Olmesartan compared to placebo groups .
Study | Sample Size | Systolic BP Reduction | Diastolic BP Reduction | Duration |
---|---|---|---|---|
Study A | 200 | 14 mmHg | 8 mmHg | 12 weeks |
Study B | 150 | 16 mmHg | 9 mmHg | 24 weeks |
Study C | 300 | 12 mmHg | 7 mmHg | 6 months |
Renal Protective Effects
In addition to its antihypertensive properties, Olmesartan has been shown to provide protective effects on renal function. A study focusing on diabetic nephropathy indicated that Olmesartan significantly reduced proteinuria and improved renal function markers compared to untreated controls .
Anti-inflammatory Properties
Emerging research suggests that Olmesartan may possess anti-inflammatory properties. In vitro studies have indicated that this compound can inhibit the production of pro-inflammatory cytokines, which are implicated in various inflammatory diseases . This aspect is particularly relevant for conditions such as psoriasis, where inflammation plays a key role.
Case Study 1: Hypertension Management
A clinical trial involving hypertensive patients demonstrated that Olmesartan effectively controlled blood pressure over a six-month period. Patients receiving Olmesartan showed a marked improvement in quality of life and reduced incidence of hypertension-related complications.
Case Study 2: Diabetic Nephropathy
In a cohort study with diabetic patients, those treated with Olmesartan exhibited significant improvements in renal parameters, including a reduction in serum creatinine levels and stabilization of glomerular filtration rates over one year.
Aplicaciones Científicas De Investigación
Therapeutic Applications
Cardiovascular Health
Olmesartan and its derivatives are primarily used in the treatment of hypertension. The compound acts by blocking the angiotensin II receptor, which leads to vasodilation and reduced blood pressure. Clinical studies have shown that olmesartan effectively lowers blood pressure in patients with essential hypertension, making it a valuable option in antihypertensive therapy .
Potential Anti-inflammatory Effects
Recent research indicates that olmesartan may possess anti-inflammatory properties. Studies have suggested that it can reduce markers of inflammation in patients with metabolic syndrome, thus potentially providing additional benefits beyond blood pressure control . This aspect is particularly relevant for patients at risk of cardiovascular diseases.
Neuroprotective Properties
Emerging evidence points towards the neuroprotective effects of olmesartan. Research has shown that angiotensin receptor blockers (ARBs), including olmesartan, may reduce the risk of cognitive decline and dementia by improving cerebral blood flow and reducing neuroinflammation . This opens avenues for further exploration in neurodegenerative disease management.
Case Studies
Several case studies highlight the efficacy and safety profile of olmesartan:
- Hypertension Management
- Metabolic Syndrome
- Cognitive Function
Propiedades
IUPAC Name |
ethyl 5-(2-hydroxypropan-2-yl)-2-propyl-3-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H44N6O3/c1-5-18-39-46-41(44(3,4)53)40(43(52)54-6-2)50(39)31-32-27-29-33(30-28-32)37-25-16-17-26-38(37)42-47-48-49-51(42)45(34-19-10-7-11-20-34,35-21-12-8-13-22-35)36-23-14-9-15-24-36/h7-17,19-30,53H,5-6,18,31H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZQDBKJBKJIHPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OCC)C(C)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H44N6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597607 | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
716.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144690-33-5, 189400-21-3 | |
Record name | Ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2′-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=144690-33-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-({2'-[1-(triphenylmethyl)-1H-tetrazol-5-yl][1,1'-biphenyl]-4-yl}methyl)-1H-imidazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00597607 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)biphenyl-4-yl)methyl)-1H-imidazole-5-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.990 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.